3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide: , also known by its molecular formula C₁₅H₁₉N₃O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole-5-amine in the presence of a base. The resulting intermediate can then be coupled with 2-(1H-imidazol-4-yl)ethylamine to yield the desired product.
Reaction Conditions::- The coupling step with 2-(1H-imidazol-4-yl)ethylamine typically occurs under mild conditions.
2-chlorobenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or acetonitrile).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituents on the phenyl ring can be modified through substitution reactions.
Reduction: Reduction of the oxadiazole ring or other functional groups is possible.
Oxidation: Oxidizing agents like or are used.
Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.
Reduction: Reducing agents such as or are commonly used.
Major Products:: The specific products depend on reaction conditions and substituents. Examples include derivatives with altered phenyl groups or modified oxadiazole rings.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antimicrobial or antitumor agent.
Chemistry: Building block for designing novel molecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While unique, this compound shares features with related heterocyclic molecules. Notable examples include imidazoles , oxadiazoles , and pyrazoles .
Properties
Molecular Formula |
C16H16ClN5O2 |
---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H16ClN5O2/c17-13-4-2-1-3-12(13)16-21-15(24-22-16)6-5-14(23)19-8-7-11-9-18-10-20-11/h1-4,9-10H,5-8H2,(H,18,20)(H,19,23) |
InChI Key |
BFGACAPEMAFFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.